![molecular formula C14H26O8 B14734826 1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane CAS No. 6410-72-6](/img/structure/B14734826.png)
1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane is a chemical compound with a complex structure that includes peroxy, carbonyloxy, and ethane-diyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane involves multiple steps, including the formation of peroxy and carbonyloxy groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of peroxy and carbonyloxy groups, which can act as reactive sites.
Common Reagents and Conditions
Common reagents used in reactions involving 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.
Scientific Research Applications
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane involves its interaction with molecular targets and pathways. The peroxy and carbonyloxy groups can participate in redox reactions, influencing cellular processes and biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Bis(2-phenoxyethyl) peroxydicarbonate: Shares similar peroxy and carbonyloxy groups but differs in its overall structure and properties.
1,1’-[Oxybis(2,1-ethanediyloxy)]bis(4-nitrobenzene): Contains similar ethane-diyloxy groups but has different functional groups and applications.
Properties
CAS No. |
6410-72-6 |
|---|---|
Molecular Formula |
C14H26O8 |
Molecular Weight |
322.35 g/mol |
IUPAC Name |
2-butoxyethoxycarbonyloxy 2-butoxyethyl carbonate |
InChI |
InChI=1S/C14H26O8/c1-3-5-7-17-9-11-19-13(15)21-22-14(16)20-12-10-18-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
SLZMTAPWENYSBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)OOC(=O)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
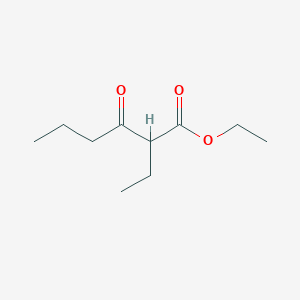
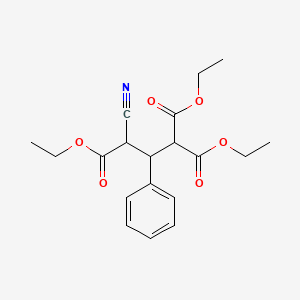
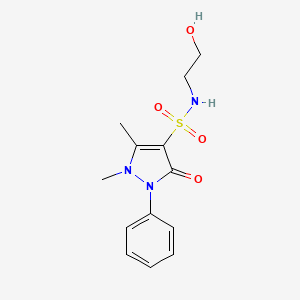
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
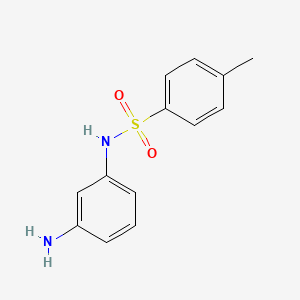
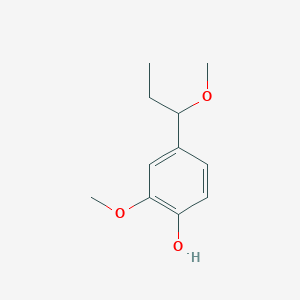
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
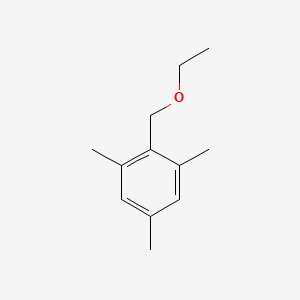
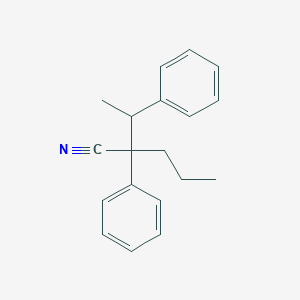
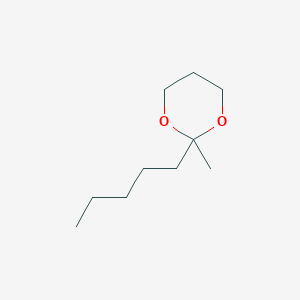
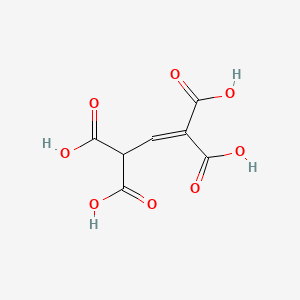

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
